molecular formula C9H11F3N4O B14051023 2-amino-7-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

2-amino-7-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B14051023
M. Wt: 248.21 g/mol
InChI Key: RGHKBQGSEHCODN-UHFFFAOYSA-N
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Description

2-amino-7-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a trifluoroethyl group and a tetrahydropyrido[3,4-d]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trifluorobenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the pyrido[3,4-d]pyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the trifluoroethyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-amino-7-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2-amino-7-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidine: Shares a similar pyrimidine core but lacks the trifluoroethyl group.

    4-amino-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group but has a different core structure.

Uniqueness

The presence of both the trifluoroethyl group and the tetrahydropyrido[3,4-d]pyrimidinone core makes 2-amino-7-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one unique

Properties

Molecular Formula

C9H11F3N4O

Molecular Weight

248.21 g/mol

IUPAC Name

2-amino-7-(2,2,2-trifluoroethyl)-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C9H11F3N4O/c10-9(11,12)4-16-2-1-5-6(3-16)14-8(13)15-7(5)17/h1-4H2,(H3,13,14,15,17)

InChI Key

RGHKBQGSEHCODN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C(=O)NC(=N2)N)CC(F)(F)F

Origin of Product

United States

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